Cas no 2228634-97-5 (tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate)

Tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate is a versatile epoxide-functionalized piperidine derivative, commonly employed as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for multi-step synthetic routes. The oxirane (epoxide) moiety provides a reactive site for nucleophilic ring-opening reactions, enabling further functionalization. This compound is particularly valuable in the preparation of bioactive molecules, including piperidine-based scaffolds. Its well-defined reactivity and compatibility with a range of reaction conditions make it a practical choice for medicinal chemistry and materials science applications. Storage under inert conditions is recommended to maintain integrity.
tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate structure
2228634-97-5 structure
商品名:tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate
CAS番号:2228634-97-5
MF:C15H27NO3
メガワット:269.379784822464
CID:5867458
PubChem ID:165713680

tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate
    • tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
    • 2228634-97-5
    • EN300-1894966
    • インチ: 1S/C15H27NO3/c1-15(2,3)19-14(17)16-9-5-7-12(10-16)6-4-8-13-11-18-13/h12-13H,4-11H2,1-3H3
    • InChIKey: JXZPERQUTMEBBZ-UHFFFAOYSA-N
    • ほほえんだ: O1CC1CCCC1CN(C(=O)OC(C)(C)C)CCC1

計算された属性

  • せいみつぶんしりょう: 269.19909372g/mol
  • どういたいしつりょう: 269.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 42.1Ų

tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1894966-1.0g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
1g
$1557.0 2023-06-01
Enamine
EN300-1894966-0.05g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
0.05g
$1308.0 2023-09-18
Enamine
EN300-1894966-0.5g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
0.5g
$1495.0 2023-09-18
Enamine
EN300-1894966-2.5g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
2.5g
$3051.0 2023-09-18
Enamine
EN300-1894966-10.0g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
10g
$6697.0 2023-06-01
Enamine
EN300-1894966-0.25g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
0.25g
$1432.0 2023-09-18
Enamine
EN300-1894966-10g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
10g
$6697.0 2023-09-18
Enamine
EN300-1894966-0.1g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
0.1g
$1371.0 2023-09-18
Enamine
EN300-1894966-5g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
5g
$4517.0 2023-09-18
Enamine
EN300-1894966-1g
tert-butyl 3-[3-(oxiran-2-yl)propyl]piperidine-1-carboxylate
2228634-97-5
1g
$1557.0 2023-09-18

tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate 関連文献

tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylateに関する追加情報

Research Brief on tert-Butyl 3-3-(Oxiran-2-yl)propylpiperidine-1-carboxylate (CAS: 2228634-97-5): Recent Advances and Applications

In recent years, the compound tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate (CAS: 2228634-97-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This epoxide-containing piperidine derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Its unique structural features, including the reactive oxirane ring and the tert-butoxycarbonyl (Boc)-protected piperidine moiety, make it a valuable building block for medicinal chemistry applications.

Recent studies have explored the synthetic utility of 2228634-97-5 in the preparation of potent protease inhibitors and modulators of G-protein-coupled receptors (GPCRs). A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of covalent inhibitors for SARS-CoV-2 main protease, where the oxirane ring undergoes nucleophilic opening by the catalytic cysteine residue, leading to irreversible enzyme inhibition. The Boc group in this context provides both steric protection during synthesis and facile deprotection for further functionalization.

Structural-activity relationship (SAR) studies utilizing 2228634-97-5 have revealed important insights into drug design strategies. The piperidine scaffold contributes to improved blood-brain barrier penetration, making derivatives of this compound particularly interesting for CNS-targeted therapies. Researchers at several pharmaceutical companies have incorporated this building block into candidates for Alzheimer's disease treatment, where preliminary animal studies showed enhanced cognitive function with reduced amyloid-beta plaque formation.

From a synthetic chemistry perspective, novel methodologies have been developed to optimize the production of 2228634-97-5. A 2024 study in Organic Process Research & Development reported a continuous flow chemistry approach that improved yield (82% vs traditional batch's 65%) while reducing hazardous waste generation. This advancement addresses both economic and environmental concerns in large-scale pharmaceutical manufacturing.

The compound's mechanism of biological action continues to be elucidated through cutting-edge techniques. Cryo-EM studies published in Nature Structural & Molecular Biology this year visualized the interaction between 2228634-97-5-derived inhibitors and their protein targets at near-atomic resolution. These structural insights are driving the design of next-generation therapeutics with improved selectivity and reduced off-target effects.

Looking forward, the applications of tert-butyl 3-3-(oxiran-2-yl)propylpiperidine-1-carboxylate appear poised for expansion. Current clinical trials include three phase I studies investigating derivatives as potential treatments for Parkinson's disease, drug-resistant bacterial infections, and certain cancers. The compound's versatility as a synthetic intermediate combined with its favorable pharmacokinetic properties suggests it will remain an important tool in medicinal chemistry for years to come.

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